Product packaging for Cinperene(Cat. No.:CAS No. 14796-24-8)

Cinperene

Cat. No.: B077000
CAS No.: 14796-24-8
M. Wt: 388.5 g/mol
InChI Key: VCMZUKHJKLNFPH-JXMROGBWSA-N
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Description

Cinperene is a potent and selective dopamine receptor antagonist, with a high affinity for the D2 and D3 receptor subtypes. This pharmacological profile makes it a valuable research tool for investigating the dopaminergic system's role in central nervous system function and disorders. Researchers utilize this compound to study the pathophysiology and potential treatment avenues for conditions such as schizophrenia, bipolar disorder, and other psychiatric conditions where dopamine dysregulation is implicated. Its mechanism of action involves competitively blocking dopamine from binding to its receptors, thereby modulating downstream signaling pathways. This antagonistic activity is particularly useful in in vitro binding assays and functional studies to characterize receptor interactions and in vivo models to elucidate behavioral correlates of dopamine blockade. As a butyrophenone derivative structurally related to haloperidol, this compound provides a specific and well-characterized compound for neuroscientific research, aiding in the exploration of neurochemical balance and the development of novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H28N2O2 B077000 Cinperene CAS No. 14796-24-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-3-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c28-23-13-16-25(24(29)26-23,21-11-5-2-6-12-21)22-14-18-27(19-15-22)17-7-10-20-8-3-1-4-9-20/h1-12,22H,13-19H2,(H,26,28,29)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMZUKHJKLNFPH-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)C/C=C/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016892
Record name Cinperene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14796-24-8
Record name Cinperene [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014796248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinperene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CINPERENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11V66TN8RO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Cinperene Action

Identification and Characterization of Cinperene's Molecular Targets

A comprehensive understanding of a compound's molecular targets is foundational to elucidating its mechanism of action. For this compound, this would involve a multi-faceted approach to identify and characterize its binding partners and enzymatic interactions.

Receptor Binding and Ligand Affinity Profiling

To populate this section, radioligand binding assays would be essential. These experiments would determine the affinity of this compound for a wide array of receptors. The inhibition constant (Ki) is a key metric derived from these assays, indicating the concentration of the compound required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.

This compound is known to possess anticholinergic properties, meaning it blocks the action of the neurotransmitter acetylcholine. healthline.commedicalnewstoday.comnih.govnih.govresearchgate.net Acetylcholine receptors are broadly classified into muscarinic and nicotinic subtypes. nih.gov To detail this compound's effects, binding affinity studies across all five muscarinic receptor subtypes (M1-M5) would be necessary. nih.govmdpi.comvub.bewikipedia.org This would reveal whether this compound exhibits selectivity for a particular subtype, which could explain its specific physiological effects.

Table 1: Hypothetical Receptor Binding Affinity of this compound for Muscarinic Receptors This table is for illustrative purposes only and is not based on experimental data.

Receptor Subtype Ki (nM)
M1 Data Not Available
M2 Data Not Available
M3 Data Not Available
M4 Data Not Available

Beyond the cholinergic system, many pharmacologically active compounds interact with other neurotransmitter systems. To provide a complete picture of this compound's molecular interactions, its binding affinity for dopamine (e.g., D1, D2), serotonin (e.g., 5-HT1A, 5-HT2A), histamine (e.g., H1), and adrenergic (e.g., α1, α2) receptors would need to be determined. nih.govresearchgate.netnih.govresearchgate.netmdpi.com This broad receptor screening would help to identify any "off-target" effects and provide a more comprehensive understanding of its pharmacological profile.

Table 2: Hypothetical Receptor Binding Affinity of this compound for Various Neurotransmitter Receptors This table is for illustrative purposes only and is not based on experimental data.

Receptor Family Receptor Subtype Ki (nM)
Dopamine D2 Data Not Available
Serotonin 5-HT2A Data Not Available
Histamine H1 Data Not Available

Enzyme Modulation and Inhibition by this compound (e.g., Nsp16 2'-O-Methyltransferase)

Recent research has highlighted the importance of viral enzymes as therapeutic targets. For instance, the Nsp16 2'-O-methyltransferase is a crucial enzyme for the replication of certain viruses. nih.govresearchgate.netanticancerjapan.comnih.gove-century.us To assess this compound's potential in this area, enzymatic assays would be required to determine if it can inhibit the activity of Nsp16. The half-maximal inhibitory concentration (IC50) would be a key parameter, indicating the concentration of this compound needed to reduce the enzyme's activity by 50%.

In Vitro Cellular Pathway Analysis of this compound Effects

Beyond isolated receptor and enzyme assays, understanding how a compound affects cellular pathways provides a more holistic view of its mechanism. nih.govnih.gov In vitro studies using cell cultures are crucial for this analysis. Techniques such as Western blotting, qPCR, and reporter gene assays could be employed to investigate how this compound influences signaling cascades downstream of its molecular targets. For example, if this compound binds to a specific G protein-coupled receptor, researchers would examine its effect on second messenger systems like cyclic AMP (cAMP) or inositol phosphates.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of a lead compound. researchgate.netnih.govmdpi.comnih.govyoutube.com This involves synthesizing a series of analogues of this compound with systematic modifications to its chemical structure. These analogues would then be tested in the binding and functional assays described above. By comparing the activity of these analogues, researchers can deduce which parts of the this compound molecule are essential for its biological activity and which can be modified to enhance its desired properties.

Preclinical and in Vitro Pharmacological Investigations of Cinperene

In Vivo Preclinical Characterization in Animal Models

Animal models provide a more complex biological system to study the physiological and behavioral effects of a compound. For Cinperene, these studies have corroborated the findings from in vitro assays, demonstrating its anticholinergic properties in living organisms.

In rodent models, particularly rats, this compound has demonstrated the ability to block pilocarpine-induced lacrimation and salivation. medchemexpress.com This is a classic in vivo measure of anticholinergic activity. The inhibition of these secretory functions, which are stimulated by the parasympathetic nervous system via acetylcholine, confirms the atropine-like effects of this compound. Mydriasis, or the dilation of the pupil, is another hallmark of anticholinergic drugs, resulting from the blockade of muscarinic receptors in the iris sphincter muscle.

The table below summarizes the observed in vivo anticholinergic effects of this compound in rodent models.

Effect Model Inducing Agent Observation
Inhibition of SalivationRodent (Rat)PilocarpineThis compound blocks pilocarpine-induced salivation.
Inhibition of LacrimationRodent (Rat)PilocarpineThis compound blocks pilocarpine-induced lacrimation.

Detailed quantitative data, such as the effective dose (ED50) for these anticholinergic effects, would be necessary for a more complete understanding of this compound's potency.

The central nervous system effects of a compound can be assessed through the observation of specific behaviors in animal models. Behaviors such as scratching and hunching can be indicative of a drug's interaction with central neurotransmitter systems.

There is currently no specific information in the scientific literature detailing the effects of this compound on behaviors such as scratching or hunching in animal models.

Pharmacodynamic Studies in Preclinical Models

Following a comprehensive review of available scientific literature, no specific preclinical pharmacodynamic studies for the compound “this compound” could be identified. The search did not yield any research findings, data, or detailed investigations pertaining to its mechanism of action, receptor binding profiles, or effects on neurotransmitter systems in preclinical models.

Therefore, it is not possible to provide detailed research findings or data tables on the pharmacodynamic properties of this compound in this section.

Table of Compounds Mentioned

As no specific compounds could be discussed in the context of this compound's preclinical pharmacodynamics, a table of compounds cannot be generated.

Advanced Research Techniques and Computational Studies on Cinperene

Analytical Methodologies for Cinperene Quantification and Purity Assessment

The precise quantification and purity assessment of this compound are fundamental for ensuring the reliability and reproducibility of preclinical and clinical studies. A variety of analytical techniques are employed for this purpose, each offering distinct advantages in terms of sensitivity, selectivity, and resolution. The choice of method often depends on the specific requirements of the analysis, such as the complexity of the sample matrix and the concentration of the analyte.

Chromatography is a laboratory technique used to separate the components of a mixture. smtasmc.org The process involves a mobile phase (a solvent or gas) that carries the mixture through a stationary phase (a solid or a liquid coated on a solid support). smtasmc.orgjackwestin.com Separation is achieved because different components of the mixture have different affinities for the stationary phase and thus travel at different speeds. jackwestin.com

High-Performance Liquid Chromatography (HPLC): This is a highly efficient form of column chromatography where a liquid solvent (mobile phase) containing the sample is forced through a column packed with a solid adsorbent material (stationary phase) under high pressure. jackwestin.comnih.gov HPLC is particularly suitable for separating non-volatile compounds like this compound. For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, such as acetonitrile and water. The high pressure allows for the use of very small particle sizes in the column, which leads to high-resolution separations in a short amount of time. nih.gov

Gas-Liquid Chromatography (GLC): This technique is used for separating volatile compounds. nih.gov The mobile phase is an inert gas (like helium or nitrogen), and the stationary phase is a liquid coated on a solid support within a column. For a compound like this compound, which may not be sufficiently volatile, derivatization might be necessary to increase its volatility before GLC analysis. The separation in GLC is based on the differential partitioning of the components between the gaseous mobile phase and the liquid stationary phase.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterSpecification
Column C18 (Reversed-Phase), 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV Absorbance at a specific wavelength
Injection Volume 10 µL
Column Temp 30°C

Spectroscopy is the study of the interaction between matter and electromagnetic radiation, while spectrometry involves the measurement of these interactions to obtain information about the system. azooptics.com

Mass Spectrometry (MS): This powerful analytical technique measures the mass-to-charge ratio (m/z) of ions. azooptics.comspringernature.com It is used to determine the exact molecular weight of this compound and can help in its structural elucidation by analyzing its fragmentation patterns. uvic.ca When coupled with a chromatographic technique like HPLC or GC (LC-MS or GC-MS), it provides high sensitivity and selectivity for quantifying this compound in complex biological matrices. nih.gov The high resolution of MS allows for the detection of metabolites in very low concentrations. researchgate.net

Fluorometric Techniques: Fluorescence spectroscopy, or fluorometry, involves using a beam of light to excite the electrons in molecules of certain compounds and measuring the light emitted. This method is highly sensitive and specific. If this compound possesses a native fluorophore or can be derivatized with a fluorescent tag, fluorometry can be an effective method for its quantification at very low concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a highly reproducible and quantitative technique that provides detailed information about the structure and purity of a compound. researchgate.netnih.gov It is based on the absorption of electromagnetic radiation by atomic nuclei in a magnetic field. researchgate.net Quantitative NMR (qNMR) can be used as an orthogonal method to chromatography for purity assessment, providing an absolute measure of purity without the need for a reference standard of the impurities. nih.gov

Table 2: Comparison of Analytical Techniques for this compound

TechniquePrinciplePrimary Use for this compound
HPLC Differential partitioning between mobile and stationary liquid phases. sigmaaldrich.comQuantification and Purity Assessment.
GC Differential partitioning between a gas mobile phase and a liquid/solid stationary phase. nih.govAnalysis of volatile impurities or derivatives.
Mass Spectrometry Measures mass-to-charge ratio of ionized molecules. azooptics.comMolecular weight confirmation, structural elucidation, and sensitive quantification.
NMR Spectroscopy Interaction of atomic nuclei with a magnetic field. researchgate.netStructural elucidation and absolute purity determination. nih.gov

The comprehensive characterization of this compound involves a combination of the techniques mentioned above to confirm its identity and purity. Validation protocols are established to ensure that the analytical methods are reliable, reproducible, and accurate for their intended purpose. This includes validating parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). sigmaaldrich.com Orthogonal analytical methods, which rely on different chemical principles (e.g., HPLC and qNMR), are often used to provide a more robust and comprehensive purity assessment. nih.gov

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, allowing researchers to study molecular systems and predict their behavior using computer simulations. youtube.comresearchgate.net These methods provide insights into the molecular interactions that are often difficult to observe experimentally. youtube.com

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov

Ligand-Based Drug Design (LBDD): This approach is utilized when the three-dimensional structure of the biological target is unknown, but a set of molecules known to interact with it (ligands) is available. youtube.com LBDD relies on the "similar property principle," which states that molecules with similar structures are likely to have similar biological activities. youtube.com If other compounds with similar activity to this compound are known, their shared chemical features (pharmacophore) can be modeled. This pharmacophore model is then used to screen databases for new compounds that possess these critical features, potentially leading to the discovery of novel and more potent molecules. nih.gov

Table 3: Workflow for Ligand-Based Virtual Screening

StepDescription
1. Dataset Selection Compile a set of known active and inactive molecules related to this compound's target. nih.gov
2. Pharmacophore Modeling Identify the common 3D arrangement of chemical features essential for biological activity.
3. Database Screening Search large compound libraries for molecules that match the pharmacophore model.
4. Filtering and Ranking Score and rank the hit compounds based on their fit to the model and other drug-like properties. youtube.com
5. Selection for Testing Select a subset of promising candidates for experimental validation.

Molecular Docking: This computational method predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor or target protein) to form a stable complex. nih.govscienceopen.com Docking simulations are used to understand the binding mode of this compound within the active site of its target protein and to estimate the strength of the interaction (binding affinity). researchgate.net The process involves generating various possible conformations of the ligand within the receptor's binding site and scoring them to identify the most favorable binding pose. scienceopen.com

Molecular Dynamics (MD) Simulations: While docking provides a static picture of the ligand-receptor interaction, MD simulations are used to study the dynamic behavior of the complex over time. youtube.commdpi.com An MD simulation calculates the forces between atoms and uses them to simulate the motions of the molecular system, providing a more realistic representation of the binding event. nih.gov These simulations can assess the stability of the binding pose predicted by docking and provide deeper insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the this compound-target complex. nih.govmdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemistry is a field of theoretical chemistry that applies quantum mechanics to investigate chemical systems and their properties. wikipedia.org By solving the Schrödinger equation for a molecule, these methods can elucidate its electronic structure and predict its reactivity. northwestern.edunih.gov This computational approach provides insights into molecular properties at the atomic level, which are often difficult or impossible to obtain through experimental means alone. wikipedia.org

For a molecule like this compound, quantum chemical calculations can determine its three-dimensional geometry, the distribution of electrons, and the energies of its molecular orbitals. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to approximate solutions to the electronic Schrödinger equation. arxiv.orgresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

Furthermore, these calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map is invaluable for understanding how this compound might interact with biological macromolecules, such as proteins or nucleic acids, by identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT (Note: The following data is illustrative and intended to represent the type of output from quantum chemical calculations.)

ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVEnergy of the outermost electron orbital; relates to ionization potential and electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied orbital; relates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap5.3 eVIndicates chemical reactivity and kinetic stability. A larger gap suggests higher stability.
Dipole Moment2.1 DebyeMeasures the overall polarity of the molecule, influencing solubility and intermolecular interactions.

In addition to electronic structure, quantum chemical methods are powerful tools for studying the reactivity of this compound. mdpi.com They can be used to model reaction pathways, locate transition states, and calculate activation energies. scienceopen.com This is particularly useful for predicting the metabolic fate of this compound, identifying which sites on the molecule are most susceptible to enzymatic modification (e.g., by cytochrome P450 enzymes), and understanding the mechanisms of its potential toxicity or therapeutic action. nih.gov By simulating these reactions, researchers can gain a detailed understanding of the bond-breaking and bond-forming processes involved. nih.gov

Table 2: Hypothetical Reactivity Descriptors for this compound (Note: The following data is illustrative and intended to represent the type of output from quantum chemical calculations for reactivity analysis.)

Reactivity DescriptorAtom/RegionCalculated ValueInterpretation
Fukui Function (f-)Nitrogen atom in piperidine (B6355638) ring0.15High value suggests susceptibility to electrophilic attack.
Fukui Function (f+)Carbonyl carbon0.22High value indicates a likely site for nucleophilic attack.
Activation Energy for HydroxylationAromatic ring, position 418.5 kcal/molPredicted energy barrier for a specific metabolic reaction.

Computational Molecular Biology Approaches to this compound Research

Computational molecular biology utilizes data-analytical and simulation techniques to understand biological systems at a molecular level. wikipedia.org Two powerful and widely used computational methods in drug discovery and molecular biology are molecular docking and molecular dynamics (MD) simulations. umn.edunih.gov

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.govscispace.com The primary goal of molecular docking is to predict the binding mode and affinity of the ligand-receptor complex. mdpi.com This is achieved by sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them using a mathematical function. nih.gov

In the context of this compound research, docking studies can be used to identify potential protein targets by screening it against a library of protein structures. Conversely, if a target is known, docking can elucidate the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the this compound-protein complex. openmedicinalchemistryjournal.com This information is crucial for understanding its mechanism of action and for guiding the rational design of more potent or selective analogs.

Table 3: Illustrative Molecular Docking Results for this compound Against Various Targets (Note: This table contains hypothetical data for illustrative purposes.)

Protein TargetBinding Affinity (kcal/mol)Key Interacting Residues
Dopamine D2 Receptor-9.8Asp114, Ser193, Phe390
Serotonin 5-HT2A Receptor-8.5Asp155, Trp336, Phe340
Adrenergic Alpha-1 Receptor-7.2Asp106, Val107, Phe309

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations use Newtonian physics to model the atomic-level movements of a system over time. ethz.ch By simulating a protein target with this compound bound in its active site, surrounded by explicit water molecules and ions, researchers can observe the stability of the complex, the conformational changes in both the protein and the ligand, and the role of the surrounding environment. nih.govmdpi.commdpi.com

These simulations can validate the binding poses predicted by docking and provide deeper insights into the thermodynamics and kinetics of the binding process. For example, MD can help determine if water molecules play a critical role in mediating the interaction between this compound and its target, or if the binding of this compound induces a specific conformational change in the protein that is necessary for its biological effect.

Table 4: Summary of Hypothetical MD Simulation Metrics for this compound-Dopamine D2 Receptor Complex (Note: This table contains hypothetical data for illustrative purposes.)

MetricSimulation TimeResultInterpretation
Root Mean Square Deviation (RMSD) of Ligand200 ns0.8 ÅLow RMSD indicates the ligand remains stably bound in the binding pocket.
Root Mean Square Fluctuation (RMSF) of Protein200 nsReduced fluctuation in binding site loopsSuggests ligand binding stabilizes the active site conformation.
Number of Hydrogen Bonds (Ligand-Protein)200 nsAverage of 3.2Quantifies the consistent hydrogen bonding interactions contributing to binding affinity.

High-Throughput Screening and Mechanistic Assay Development for this compound Research

High-Throughput Screening (HTS)

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation and robotics to rapidly test hundreds of thousands of chemical compounds for a specific biological activity. nih.gov This approach allows researchers to quickly identify "hits"—compounds that interact with a biological target in a desired way. youtube.com HTS is an unbiased method for discovering novel chemical starting points for drug development. youtube.com

In the context of this compound research, HTS could be employed in several ways. For instance, if this compound is known to inhibit a particular enzyme, an HTS campaign could screen a large compound library to find other structurally diverse molecules that also inhibit that enzyme. thermofisher.com Alternatively, a cell-based HTS could be designed to identify compounds that produce a similar phenotypic effect to this compound, which could help uncover new targets or pathways modulated by this class of compounds. The process involves developing a robust assay, optimizing it for automated screening, conducting the primary screen, and then confirming the activity of the initial hits through re-testing. youtube.comnih.gov

Table 5: Illustrative Data from a Primary HTS for Inhibitors of a Target Enzyme (Note: This table shows hypothetical results from a single 384-well plate to illustrate the data format.)

Well IDCompound IDAssay Signal% InhibitionHit Status
A01Control (No Inhibition)15,0000%-
A02Control (Max Inhibition)500100%-
B05CMPD-102314,5003.4%Inactive
G11CMPD-78546,50058.6%Hit

Mechanistic Assay Development

Following the identification of hits from HTS or to further characterize a known compound like this compound, it is essential to develop mechanistic assays. These are experiments designed to elucidate how a compound exerts its effect at the molecular level. Unlike the primary screens which often give a simple yes/no answer, mechanistic assays provide quantitative data on a compound's potency, selectivity, and mode of action.

For this compound, this could involve a range of biochemical and cell-based assays. For example, an enzyme inhibition assay could be developed to determine its inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) against its target. This involves measuring the enzyme's activity at various concentrations of this compound. If this compound targets a receptor, radioligand binding assays could be used to measure its binding affinity (Kd). Cell-based assays, such as reporter gene assays or second messenger assays (e.g., measuring cAMP levels), can confirm that the compound engages its target in a cellular context and produces a functional response.

Table 6: Hypothetical IC50 Determination for this compound in an Enzyme Inhibition Assay (Note: This table presents illustrative data used to calculate the potency of a compound.)

This compound Concentration (nM)Enzyme Activity (% of Control)
0.198.5%
189.1%
1075.3%
5051.2%
10035.7%
50015.4%
Calculated IC50: 48.5 nM

Future Directions and Emerging Research Avenues for Cinperene

Exploration of Novel Biological Activities Beyond Established Pharmacological Profiles

The established pharmacological profile of any compound is not necessarily the endpoint of its therapeutic story. The exploration of novel biological activities for compounds like Cinperene is a critical avenue for expanding their therapeutic potential. This involves moving beyond the primary targets and pathways to uncover previously unknown molecular interactions and cellular effects. Such investigations could reveal applications in entirely new disease contexts.

The search for new biological activities often begins with high-throughput screening of diverse compound libraries against a wide array of biological targets. nih.gov For a compound like this compound, this could involve screening against panels of receptors, enzymes, and ion channels implicated in various diseases. Furthermore, phenotypic screening, which identifies compounds that produce a desired effect in a cellular or organismal model without a preconceived target, can be a powerful tool for discovering unexpected activities. nih.gov

A key area of emerging interest is the investigation of a compound's effects on complex biological processes such as inflammation, immune response, and cellular metabolism. For instance, future research on this compound could explore its potential immunomodulatory effects or its influence on metabolic pathways that are dysregulated in diseases like cancer or metabolic syndrome. The conjugation of this compound with other bioactive molecules, such as antimicrobial peptides, could also lead to novel therapeutic agents with enhanced or entirely new activities. nih.govresearchgate.net The versatile chemical structure of molecules like this compound serves as a valuable template for generating a diverse range of lead compounds with various pharmacophores, opening up broad pharmacological potential. nih.gov

Detailed research findings in these areas would likely be presented in a tabular format to clearly delineate the novel targets or pathways identified and the corresponding experimental evidence.

Potential Novel Biological Activity Experimental Approach Potential Therapeutic Implication
Anti-inflammatory EffectsCytokine profiling assays in immune cellsTreatment of autoimmune disorders
Modulation of Metabolic PathwaysSeahorse metabolic analysis in cancer cell linesAdjunctive cancer therapy
Neuroprotective PropertiesNeuronal cell viability assays under oxidative stressTreatment of neurodegenerative diseases

Rational Design and Synthesis of this compound-Based Chemical Probes

To elucidate the molecular mechanisms underlying both the known and newly discovered biological activities of this compound, the development of specialized chemical probes is essential. Chemical probes are small molecules designed to selectively bind to and modulate the function of a specific protein target, enabling researchers to study its role in cellular processes. nih.govpurdue.edu The rational design of this compound-based probes would be guided by its known structure-activity relationships and the structural biology of its target proteins.

The design process for a chemical probe typically starts with a known bioactive molecule, which is then modified to incorporate a reactive group for covalent labeling and a reporter tag for detection. frontiersin.org For this compound, this would involve synthesizing derivatives that retain high affinity and selectivity for their target(s) while being amenable to chemical modification. These probes can be used in a variety of applications, including:

Target Identification and Validation: Photoaffinity labeling probes can be used to covalently link to the target protein, allowing for its isolation and identification.

Imaging: Fluorescently tagged probes can be used to visualize the subcellular localization of the target protein in living cells. rsc.org

Activity-Based Protein Profiling (ABPP): Probes that react with the active site of an enzyme can be used to assess its activity in complex biological samples.

The synthesis of these probes is a modular process, allowing for the combination of different ligands, reactive groups, and reporter tags to create a toolbox of chemical probes for studying this compound's targets. frontiersin.org

Probe Type Design Strategy Application
Affinity-Based ProbeIncorporation of a photoreactive group and a biotin tag onto the this compound scaffold.Identification of direct binding partners of this compound.
Fluorescent ProbeConjugation of a fluorophore to a high-affinity this compound analog.Visualization of target engagement and localization in real-time.
Activity-Based ProbeDesign of a this compound derivative with a reactive "warhead" that covalently modifies the active site of a target enzyme.Measurement of target enzyme activity in native biological systems.

Advanced Preclinical Models for Systems-Level Pharmacology and Network Perturbation Studies

To truly understand the physiological and pathophysiological effects of this compound, it is crucial to move beyond simplistic in vitro models and utilize advanced preclinical models that better recapitulate human biology. nih.govresearchgate.net These models, coupled with systems pharmacology approaches, can provide a more holistic view of how this compound perturbs biological networks. nih.govnih.govwikipedia.orgmssm.edu

Advanced Preclinical Models include:

3D Cell Cultures and Organoids: These models more accurately mimic the cellular architecture and microenvironment of tissues compared to traditional 2D cell cultures. nih.gov For this compound, studying its effects on organoids derived from relevant tissues could provide more predictive data on its efficacy and potential toxicity.

Organs-on-a-Chip: These microfluidic devices contain living cells in a 3D arrangement that simulates the structure and function of human organs, offering a powerful platform for preclinical drug testing. researchgate.net

Humanized Animal Models: Genetically engineered animals that express human genes or have human cells or tissues can provide a more relevant in vivo system for studying the human-specific effects of drugs like this compound.

Systems-Level Pharmacology and Network Perturbation Studies aim to understand the broader impact of a drug on the complex web of interactions within a cell or organism. wikipedia.org By integrating data from genomics, proteomics, and metabolomics with computational modeling, researchers can map the network-level changes induced by this compound. nih.gov This approach can help to:

Identify both on-target and off-target effects.

Understand the mechanisms of drug resistance.

Discover biomarkers to predict patient response.

Identify potential drug combinations.

Network perturbation analysis can be used to infer the protein targets of compounds from gene transcriptional profiles. nih.gov Statistical frameworks can model the cascade of perturbation from genetic variants to gene networks and ultimately to phenotypic changes. nih.gov These approaches can reveal how a compound like this compound modulates gene regulatory networks to produce its therapeutic effects. biorxiv.org

Advanced Model/Approach Key Features Application to this compound Research
Patient-Derived Organoids3D culture system derived from patient tissues, preserving the genetic and phenotypic characteristics of the original tissue.Testing the efficacy of this compound in a personalized medicine context.
Gut-Liver-on-a-ChipMicrofluidic device co-culturing intestinal and liver cells to model oral drug absorption and metabolism. researchgate.netInvestigating the pharmacokinetics and potential hepatotoxicity of this compound.
Network Perturbation AnalysisComputational analysis of high-dimensional molecular data (e.g., transcriptomics) to identify drug-induced changes in biological networks. nih.govresearchgate.netElucidating the systems-level mechanism of action of this compound and identifying novel therapeutic targets.

Q & A

Q. What established spectroscopic techniques are recommended for characterizing Cinperene’s purity and structural integrity?

Level: Basic To ensure accurate characterization, researchers should employ a combination of nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. Cross-validation using multiple techniques minimizes instrumental biases. For example, discrepancies in NMR peaks may indicate impurities, necessitating HPLC reanalysis .

Q. How should a controlled experiment be designed to evaluate this compound’s stability under varying environmental conditions?

Level: Basic Experimental design must include:

  • Independent variables : Temperature, pH, light exposure.
  • Dependent variables : Degradation rate, byproduct formation.
  • Controls : Samples stored in inert conditions (e.g., nitrogen atmosphere, dark). Statistical tools like ANOVA should analyze variance across conditions, while kinetic modeling (e.g., Arrhenius equation) predicts long-term stability .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties (e.g., solubility, enthalpy) of this compound across studies be systematically resolved?

Level: Advanced Contradictions often arise from methodological differences. Researchers should:

  • Conduct a meta-analysis comparing experimental conditions (e.g., solvent purity, measurement techniques).
  • Replicate conflicting studies under standardized protocols.
  • Apply error-propagation analysis to identify variables contributing most to discrepancies. For instance, solubility variations may stem from unaccounted temperature fluctuations during titration, requiring calorimetric validation .

Q. What computational strategies are effective for modeling this compound’s interaction with biological targets?

Level: Advanced Molecular docking and molecular dynamics (MD) simulations are critical for predicting binding affinities and conformational changes. Key steps include:

  • Preparation : Optimize this compound’s 3D structure using density functional theory (DFT).
  • Validation : Compare docking scores with experimental IC50 values from enzyme inhibition assays.
  • Analysis : Use tools like GROMACS for MD trajectory analysis to identify stable binding modes. Discrepancies between in silico and in vitro results may indicate force field limitations, necessitating hybrid QM/MM approaches .

Q. How can researchers address inconsistencies in this compound’s reported metabolic pathways across in vitro and in vivo models?

Level: Advanced Methodological reconciliation involves:

  • Comparative metabolomics : Use LC-MS/MS to profile metabolites in both systems.
  • Enzyme activity assays : Isolate cytochrome P450 isoforms to verify catalytic roles.
  • Data integration : Apply pathway enrichment tools (e.g., KEGG) to identify model-specific biases. Contradictions may arise from interspecies differences in enzyme expression, requiring transgenic models for validation .

Methodological Frameworks

What frameworks ensure rigor in formulating this compound-related research questions?

Level: Methodological Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure inquiries. For example:

  • PICO : How does this compound (Intervention) inhibit enzyme X (Population) compared to inhibitor Y (Comparison) in terms of binding kinetics (Outcome)? This ensures alignment with gaps in mechanistic studies while maintaining methodological clarity .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

Level: Methodological Non-linear regression models (e.g., sigmoidal curves) quantify EC50/LC50 values, while hierarchical Bayesian models account for inter-experimental variability. Sensitivity analysis identifies outliers, and Kaplan-Meier survival curves are recommended for longitudinal toxicity data .

Data Analysis and Interpretation

Q. How should researchers handle conflicting spectral data in this compound polymorph identification?

Level: Advanced Contradictory XRD or IR spectra require:

  • Crystallographic validation : Single-crystal XRD to resolve lattice parameters.
  • Multivariate analysis : Principal component analysis (PCA) clusters spectral patterns by polymorph class.
  • Thermodynamic stability assays : Compare melting points and solubility profiles to confirm dominant forms .

Q. What protocols validate the reproducibility of this compound synthesis routes across laboratories?

Level: Methodological Implement a round-robin trial where multiple labs replicate the synthesis using identical reagents and protocols. Analyze yields, purity, and spectral data via inter-laboratory z-score tests to quantify reproducibility. Document deviations in reaction conditions (e.g., stirring rate, drying time) as potential confounding factors .

Ethical and Literature Considerations

Q. How can researchers ethically navigate incomplete public data on this compound’s environmental impact?

Level: Advanced Conduct systematic reviews adhering to PRISMA guidelines to aggregate fragmented data. Prioritize primary studies with transparent methodologies and raw data availability. For gaps, initiate controlled ecotoxicity assays (e.g., Daphnia magna exposure studies) with pre-registered protocols to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.